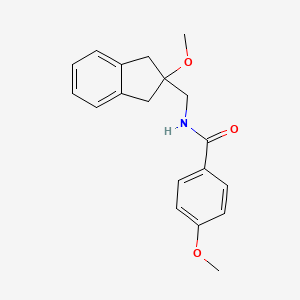

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-9-7-14(8-10-17)18(21)20-13-19(23-2)11-15-5-3-4-6-16(15)12-19/h3-10H,11-13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUVXBJJWWJZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Amide Formation: The final step involves the formation of the benzamide structure by reacting the methoxy-substituted indane with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzamide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., bromine, chlorine), thiols (e.g., thiophenol)

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids

Reduction: Formation of amines

Substitution: Formation of substituted benzamides with different functional groups

Scientific Research Applications

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the benzamide structure allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator of certain biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Varying Benzamide Substituents

describes a series of N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives (B2–B10) with substituents at the 4-position of the benzamide ring (Table 1). Key comparisons include:

- B4 (4-methoxy) : The closest analog to the target compound but lacks the indene-attached methoxy group. Its structure was confirmed via X-ray crystallography, showing planar amide geometry critical for stacking interactions .

- These compounds may exhibit altered solubility (lower logP vs. methoxy) and bioactivity profiles.

- B9 (4-cyano): The electron-withdrawing cyano group could reduce electron density on the benzamide ring, affecting reactivity in catalytic applications .

Table 1: Structural and Inferred Properties of Benzamide Analogs

| Compound | Benzamide Substituent | Key Properties |

|---|---|---|

| B4 | 4-OCH₃ | Higher lipophilicity; potential for π-π stacking |

| B5 | 4-F | Increased polarity; halogen bonding capacity |

| B6 | 4-Cl | Moderate logP; steric bulk |

| B9 | 4-CN | Electron-deficient ring; possible metabolic stability |

Scaffold Variations: Indene vs. Heterocyclic Cores

- Thiadiazole Derivatives (): 4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide demonstrated antimicrobial activity against Pseudomonas aeruginosa. The thiadiazole ring introduces a planar heterocycle with nitrogen atoms capable of hydrogen bonding, contrasting with the indene’s bicyclic hydrophobicity.

- Thiazolidinone Derivatives (): Compounds like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide exhibit non-coplanar geometries due to dihedral angles between aromatic rings (e.g., 121.34° for C26–C21–C22). This distortion may reduce stacking efficiency compared to the indene-based target compound.

Impact of Methoxy Positioning and Multiplicity

The target compound’s dual methoxy groups distinguish it from simpler analogs:

- Benzamide-attached methoxy : Enhances electron-donating effects, increasing resonance stabilization of the amide bond.

In contrast, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(methylthio)benzamide () replaces the benzamide methoxy with a methylthio group. The sulfur atom’s larger size and lower electronegativity may alter metabolic stability and binding kinetics compared to oxygen-based substituents.

Functional Group Additions and Modifications

- Carboxylic Acid Derivatives () : The compound 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid incorporates a carboxylic acid group, enabling ionization at physiological pH. This dramatically increases water solubility but may limit blood-brain barrier penetration compared to the neutral target compound.

- Nitro and Cinnamamide Groups () : Nitro groups (e.g., in B8 and ) improve electrophilicity for nucleophilic attack in catalytic reactions, while cinnamamide (B10) introduces extended conjugation for UV absorption applications.

Biological Activity

Chemical Structure and Properties

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a compound with the molecular formula and a molecular weight of 330.39 g/mol. The structure includes a methoxy group, an indene derivative, and a benzamide moiety, which contribute to its biological activity.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its potential as an antiviral agent. Research into related compounds has shown promising results against various viral infections, particularly Hepatitis B virus (HBV).

Antiviral Properties

- Mechanism of Action : Compounds similar to this compound have been shown to enhance the intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication. This mechanism is crucial for compounds targeting HBV and other viruses like HIV and HCV .

- Case Studies : A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (a related compound) demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM in HepG2.2.15 cells, indicating its effectiveness in inhibiting HBV replication. This study also highlighted the compound's ability to maintain activity against drug-resistant strains of HBV .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |

|---|---|---|---|

| IMB-0523 | 1.99 | 58 | HBV |

| Lamivudine | 7.37 | <1 | Wild-type HBV |

| >440 | <1 | Drug-resistant HBV |

Pharmacokinetics and Toxicity

Research on pharmacokinetics and toxicity profiles for related benzamide derivatives indicates that these compounds can be metabolically stable, which is essential for their therapeutic efficacy. Acute toxicity studies in animal models have shown that these compounds can be administered safely within certain dosage ranges, further validating their potential for clinical use .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Further Synthesis and Testing : Continued synthesis of derivatives with varied substituents may enhance antiviral efficacy or reduce toxicity.

- Clinical Trials : The promising in vitro results warrant further investigation through clinical trials to evaluate the safety and efficacy in human subjects.

- Mechanistic Studies : Detailed studies on the mechanisms by which these compounds enhance A3G levels and inhibit viral replication are necessary to optimize their use as antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.